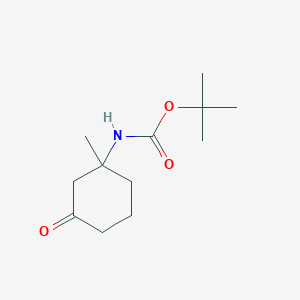

tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate

Description

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(14)8-12/h5-8H2,1-4H3,(H,13,15) |

InChI Key |

TUVHCADSKJLFIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(=O)C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Carbamate Coupling via Nucleophilic Substitution

The most straightforward method involves reacting 1-methyl-3-oxocyclohexylamine with tert-butyl carbamate-forming reagents. A representative procedure from patent literature involves dissolving 1-methyl-3-oxocyclohexylamine in methanol and treating it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature for 5–12 hours, yielding the carbamate after aqueous workup and crystallization.

Key Data:

This method is favored for its simplicity and scalability, though the exothermic nature of Boc₂O reactions necessitates careful temperature control to prevent side reactions such as over-alkylation .

An alternative route constructs the 1-methyl-3-oxocyclohexyl moiety prior to carbamate introduction. Starting from 4-methylcyclohexanone, oxidation at the 3-position using Jones reagent or pyridinium chlorochromate (PCC) generates the 3-oxo group . Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields 1-methyl-3-oxocyclohexylamine, which is then Boc-protected .

Critical Parameters:

This approach is advantageous for accessing enantiomerically pure intermediates when chiral starting materials are employed . For instance, asymmetric oxidation using Sharpless conditions or chiral auxiliaries can achieve enantiomeric excess (ee) >90% .

Industrial-Scale Optimizations

Patent WO2019158550A1 highlights industrial refinements for analogous carbamates, emphasizing solvent selection and stoichiometry to enhance yield and purity . For tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate, substituting acetonitrile with ethyl acetate reduces byproduct formation, while limiting triethylamine to 1.05 equivalents minimizes waste .

Industrial Protocol:

-

Combine 1-methyl-3-oxocyclohexylamine (1.0 eq) and Boc₂O (1.1 eq) in ethyl acetate.

-

Add triethylamine (1.05 eq) dropwise at 0–5°C.

-

Warm to 25°C and stir for 3 hours.

Outcomes:

This method avoids solidification issues common in acetonitrile-based systems, ensuring consistent stirring and scalability .

Stereoselective Synthesis

For applications requiring chiral purity, asymmetric routes using organocatalysts or chiral amines have been developed. A Royal Society of Chemistry study demonstrates the use of (S)-TRIP catalyst (10 mol%) in dichloromethane at 40°C to achieve 93% ee . The reaction involves dynamic kinetic resolution of azido ketones, enabling access to both enantiomers of the carbamate .

Stereochemical Control:

This method is critical for pharmaceutical intermediates where stereochemistry impacts biological activity.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Carbamate formation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, facilitated by base deprotonation . Common side reactions include:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-methyl-3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structural features contribute to its stability and reactivity, making it valuable in chemical research and development. Researchers utilize it to facilitate the creation of novel molecules, which is essential in drug discovery processes.

Chiral Auxiliary in Asymmetric Synthesis

tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate can act as a chiral auxiliary, enabling the formation of enantiomerically pure products. This application is critical in producing compounds with specific stereochemistry, which is often required for biological activity.

Medicinal Chemistry

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly regarding enzyme interactions and pharmacological applications. It has been used in studies exploring enzyme mechanisms and protein interactions, contributing to our understanding of biochemical pathways. The compound may also serve as a precursor for developing pharmaceutical agents targeting specific biological processes .

Case Study: Anti-inflammatory Activity

A series of derivatives synthesized from related carbamate structures have been evaluated for anti-inflammatory activity. In vivo studies demonstrated that certain derivatives exhibited significant inhibition of inflammation compared to standard drugs like indomethacin, indicating potential therapeutic applications for inflammatory diseases .

Agrochemical Research

Development of Pesticides

In agrochemical research, this compound can be modified to design new pesticides. Researchers focus on enhancing its structure to improve pesticidal activity while ensuring environmental safety.

Materials Science

Incorporation into Polymers

This compound can be integrated into polymer chains, enhancing the properties of the resulting materials. Its stability and reactivity make it suitable for creating advanced materials with specific functionalities.

Table 1: Applications Overview

| Application Area | Description | Key Outcomes |

|---|---|---|

| Organic Synthesis | Intermediate for organic compounds and pharmaceuticals | Novel molecules for drug discovery |

| Medicinal Chemistry | Enzyme interactions; precursor for drugs | Insights into biochemical pathways |

| Agrochemical Research | Building block for pesticide development | Environmentally friendly pesticides |

| Materials Science | Incorporation into polymers | Enhanced material properties |

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

tert-Butyl (3-Oxocyclohexyl)carbamate (CAS 154748-49-9)

tert-Butyl (3-Oxocyclopentyl)carbamate (CAS 885280-38-6)

tert-Butyl 3-Oxocyclobutylcarbamate (CAS 291533-10-3)

- Structural Similarity : 0.94 .

- Key Differences : Cyclobutane ring with a ketone group.

- Implications : Increased ring strain in cyclobutane derivatives often leads to higher reactivity in ring-opening reactions compared to cyclohexane analogs.

Substituent Effects on Physicochemical Properties

tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS 1546332-14-2)

- Molecular Formula: C₁₁H₂₀FNO₂ .

- Key Differences : Fluorine substituent at position 3 instead of oxo group.

tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate (CAS 154737-89-0)

- Molecular Formula: C₁₀H₁₉NO₃ .

- Key Differences : Hydroxyl group replaces the oxo moiety.

- Implications : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents but reducing stability under acidic conditions.

Biological Activity

Tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula and features a tert-butyl group linked to a carbamate moiety and a cyclohexyl ring. The presence of the cyclohexyl structure contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 215.28 g/mol |

| CAS Number | 1638744-43-0 |

| Structure Type | Carbamate |

| Functional Groups | Tert-butyl, Carbamate |

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This mechanism is critical in understanding how the compound can modulate various biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor by binding to the active site of enzymes, thereby disrupting their normal function.

- Protein Modification: It can modify proteins through covalent bonding, influencing protein stability and activity.

Biological Activity and Applications

Research has indicated that this compound may exhibit several biological activities:

- Enzyme Inhibition: Studies have explored its role in inhibiting specific enzymes, which could have implications in drug development for diseases where enzyme activity is dysregulated.

- Therapeutic Potential: The compound is being investigated for its potential use as a therapeutic agent, particularly in conditions requiring modulation of metabolic pathways.

- Chemical Synthesis: It serves as a building block in organic synthesis, particularly in creating other biologically active compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- A study published in European Journal of Organic Chemistry examined the synthesis and biological evaluation of similar carbamates, noting their effectiveness as enzyme inhibitors .

- Another investigation focused on the structural properties and reactivity of related compounds, suggesting that modifications to the cyclohexyl structure could enhance biological activity .

Q & A

What are the established synthetic routes for tert-butyl N-(1-methyl-3-oxocyclohexyl)carbamate, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via carbamate protection of a cyclohexanone-derived amine. A common method involves reacting 1-methyl-3-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous THF or DCM at 0–25°C . Yield optimization requires strict control of moisture, stoichiometric ratios (1:1.2 amine:Boc₂O), and reaction time (4–12 hrs). Impurities like N,N-di-Boc byproducts can arise from excess Boc₂O, necessitating purification via silica gel chromatography (hexane/EtOAc gradients). Typical yields range from 60–85% depending on substrate purity .

How can researchers resolve discrepancies in NMR spectroscopic data for this carbamate derivative?

Advanced Research Question

Discrepancies in NMR data (e.g., unexpected splitting or shifts) often stem from conformational flexibility in the cyclohexyl ring or residual solvent peaks. For example:

- 1H NMR : The 3-oxo group deshields adjacent protons, but chair-to-chair interconversion at room temperature may average signals. Low-temperature NMR (−40°C in CD₂Cl₂) can resolve distinct axial/equatorial proton environments .

- 13C NMR : Confirm Boc group integrity via the carbonyl signal at ~155 ppm and tert-butyl quartet at ~28 ppm. Discrepancies may indicate partial deprotection; validate via IR (C=O stretch at ~1700 cm⁻¹) or LC-MS (MW + Na⁺ = calculated + 23) .

What strategies mitigate stereochemical challenges during the synthesis of related carbamate derivatives?

Advanced Research Question

Stereochemical control in the 1-methyl-3-oxocyclohexyl moiety is critical. Key approaches include:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,3S)-aminocyclohexanone) to dictate configuration .

- Kinetic Resolution : Enzymatic or catalytic asymmetric methods (e.g., Ru-BINAP complexes) to isolate desired enantiomers .

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral counterion (e.g., L-tartaric acid) to separate diastereomeric salts .

How does the 3-oxo group influence the compound’s reactivity in downstream functionalization?

Advanced Research Question

The 3-oxo group enables selective transformations:

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, but may require Boc protection to prevent N–H side reactions .

- Grignard Additions : Methylmagnesium bromide adds to the carbonyl, forming a tertiary alcohol; steric hindrance from the tert-butyl group limits over-addition .

- Cross-Coupling : Pd-catalyzed Suzuki reactions require prior conversion of the ketone to a triflate or bromide .

What are the stability profiles of this carbamate under acidic/basic conditions?

Basic Research Question

The Boc group is labile under acidic conditions (e.g., TFA/DCM, 1–4 hrs) but stable to bases (pH < 10). Hydrolysis kinetics depend on solvent polarity:

- Acidic Deprotection : Half-life (t₁/₂) in 50% TFA/water: ~30 min at 25°C.

- Basic Conditions : No significant degradation in 1M NaOH/MeOH after 24 hrs at 25°C .

Storage recommendations: −20°C under argon, with desiccant to prevent hygroscopic decomposition.

How can computational modeling predict intermolecular interactions in crystalline forms?

Advanced Research Question

Density functional theory (DFT) and Cambridge Structural Database (CSD) analyses reveal dominant hydrogen-bonding motifs:

- The carbamate N–H donates to carbonyl oxygen (d = 2.8–3.0 Å), forming dimers or chains .

- tert-Butyl groups contribute to van der Waals packing, influencing melting points (mp 120–125°C) .

Simulated XRD patterns (Mercury software) guide polymorph screening, critical for patenting crystalline forms .

What analytical methods validate the absence of genotoxic impurities in scaled-up batches?

Advanced Research Question

Follow ICH M7 guidelines using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.